molecular formula C15H12O5 B5596983 2-hydroxy-2-(2-hydroxy-6-oxo-1-cyclohexen-1-yl)-1H-indene-1,3(2H)-dione

2-hydroxy-2-(2-hydroxy-6-oxo-1-cyclohexen-1-yl)-1H-indene-1,3(2H)-dione

Cat. No.: B5596983
M. Wt: 272.25 g/mol
InChI Key: RMAGDFXJKGUTNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-2-(2-hydroxy-6-oxo-1-cyclohexen-1-yl)-1H-indene-1,3(2H)-dione is a useful research compound. Its molecular formula is C15H12O5 and its molecular weight is 272.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.06847348 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclohexane-1,2-Dione Hydrolase Enzyme Study

A study on the cyclohexane-1,2-dione hydrolase (CDH) enzyme from denitrifying Azoarcus sp. provides insights into microbial degradation of alicyclic compounds. This research is crucial for understanding the biodegradation pathways of cyclic compounds in the environment, highlighting the enzyme's role in breaking down cyclohexane-1,2-dione to form aliphatic intermediates through a C—C bond cleavage adjacent to a carbonyl group. This process involves a thiamine diphosphate (ThDP)-dependent mechanism, which is a typical feature of reactions catalyzed by ThDP-dependent enzymes (Steinbach et al., 2011).

Aerobic Oxidation Mechanisms

Research into the Mn(III)-catalyzed aerobic oxidation of methylenebis(cyclohexane-1,3-dione) enols provides insights into the chemical rearrangements and oxidation processes that could be relevant for understanding the reactivity and potential transformations of "2-hydroxy-2-(2-hydroxy-6-oxo-1-cyclohexen-1-yl)-1H-indene-1,3(2H)-dione" under oxidative conditions (Murakami et al., 2022).

Formylation Reactions

The formylation of CH2-acidic compounds via anilinomethylene derivatives, including cyclohexan-1,3-diones, underscores the chemical versatility of these compounds. Such research points to the potential for functionalizing and derivatizing compounds structurally related to "this compound" for various scientific applications (Wolfbeis & Junek, 1979).

Intramolecular Cyclization

Studies on the intramolecular cyclization of alkadienyl-substituted 1,3-diketones highlight the potential for cyclization reactions involving similar compounds. This research could be pertinent for synthesizing cyclic structures or intermediates from acyclic precursors, offering pathways for creating complex molecules from simpler ones (Goddard et al., 1995).

Properties

IUPAC Name

2-hydroxy-2-(2-hydroxy-6-oxocyclohexen-1-yl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-10-6-3-7-11(17)12(10)15(20)13(18)8-4-1-2-5-9(8)14(15)19/h1-2,4-5,16,20H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAGDFXJKGUTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)C2(C(=O)C3=CC=CC=C3C2=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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